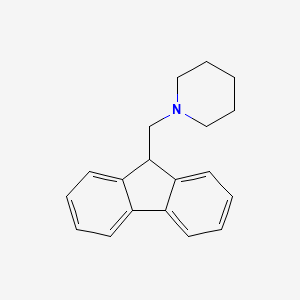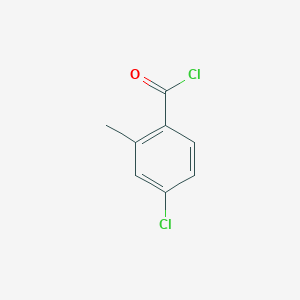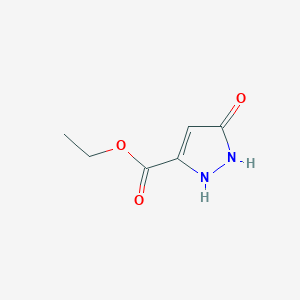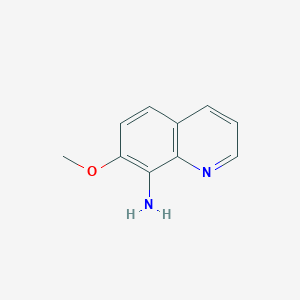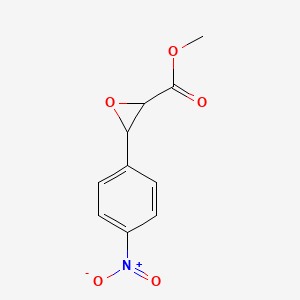
Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a nitrophenyl group attached to the oxirane ring, making it a valuable intermediate in organic synthesis. The nitrophenyl group imparts unique chemical properties to the compound, making it useful in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate typically involves the reaction of 4-nitrobenzaldehyde with methyl chloroacetate in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid, to form the oxirane ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions: Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions:
Oxidation: Peracids or hydrogen peroxide in the presence of a catalyst.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Substituted oxiranes with various functional groups.
科学研究应用
Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides and nitro groups.
Medicine: It serves as a precursor for the synthesis of potential drug candidates with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity can lead to the inhibition of enzyme activity or the modification of biomolecules, resulting in various biological effects.
相似化合物的比较
Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate can be compared with other similar compounds, such as:
Methyl 3-(4-chlorophenyl)-2-oxiranecarboxylate: This compound has a chlorophenyl group instead of a nitrophenyl group, which affects its reactivity and applications.
Methyl 3-(4-methylphenyl)-2-oxiranecarboxylate: The presence of a methyl group instead of a nitro group results in different chemical properties and biological activities.
Methyl 3-(4-aminophenyl)-2-oxiranecarboxylate:
The uniqueness of this compound lies in its nitrophenyl group, which imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
methyl 3-(4-nitrophenyl)oxirane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-15-10(12)9-8(16-9)6-2-4-7(5-3-6)11(13)14/h2-5,8-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYNAWKGJNUDJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70536922 |
Source


|
| Record name | Methyl 3-(4-nitrophenyl)oxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108492-48-4 |
Source


|
| Record name | Methyl 3-(4-nitrophenyl)oxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
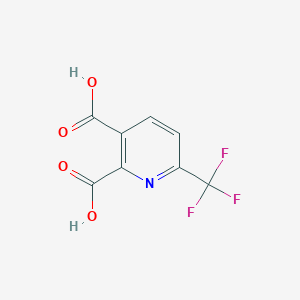
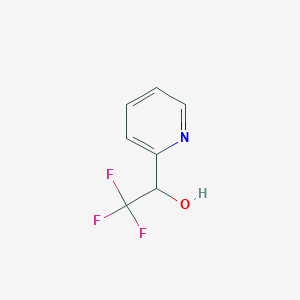
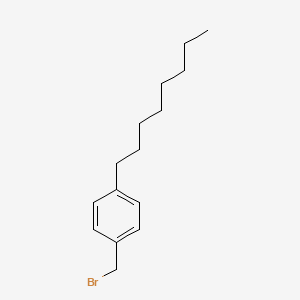
![3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, (R)-](/img/structure/B1314313.png)
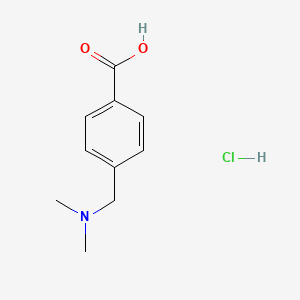
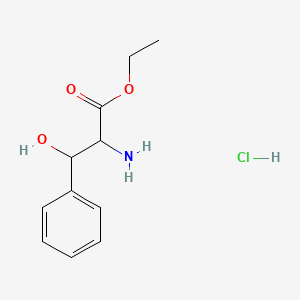
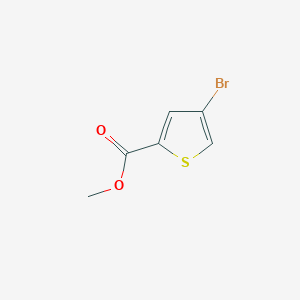
![Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate](/img/structure/B1314320.png)
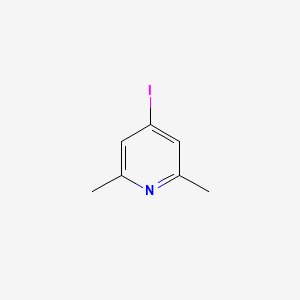
![Dimethyl 5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-2,3-dicarboxylate](/img/structure/B1314329.png)
